molecular formula C12H26O4Si2 B096323 Bis(trimethylsilyl) adipate CAS No. 18105-31-2

Bis(trimethylsilyl) adipate

Cat. No.: B096323
CAS No.: 18105-31-2
M. Wt: 290.5 g/mol
InChI Key: DVGSOFSBBKDKRU-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) adipate, also known as adipic acid bis(trimethylsilyl) ester, is an organic silicon compound. It is a colorless or light yellow liquid that dissolves well in common organic solvents. This compound is stable at room temperature and does not easily hydrolyze or decompose under dry conditions .

Biochemical Analysis

Biochemical Properties

Bis(trimethylsilyl) adipate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in silylation reactions, where it helps in the derivatization of hydroxyl groups to form trimethylsilyl ethers. This interaction is crucial for increasing the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . The compound’s interactions with enzymes and proteins are primarily through the formation of trimethylsiloxy groups, which can modify the activity and stability of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form trimethylsiloxy groups can lead to changes in the activity of enzymes and proteins involved in these processes . Additionally, this compound can affect the stability and function of cellular membranes, potentially leading to alterations in cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of trimethylsiloxy groups. These groups can bind to hydroxyl groups on biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function . At high doses, this compound can have toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of fatty acids and other lipids. The compound interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds . These interactions can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . These localization patterns can affect the compound’s activity and function, particularly in terms of enzyme interactions and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) adipate is generally achieved by reacting adipic acid with trimethylchlorosilane. During the reaction, a solvent is added, and the target product is obtained through cooling, separation, and purification .

Industrial Production Methods: In industrial settings, the synthesis involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The process typically involves the use of specialized equipment to handle the reagents and solvents safely.

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl) adipate can undergo various chemical reactions, including:

    Hydrolysis: Reacts with water to form adipic acid and trimethylsilanol.

    Substitution: Can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.

Major Products Formed:

    Hydrolysis: Adipic acid and trimethylsilanol.

    Substitution: Depending on the nucleophile, different substituted adipic acid derivatives can be formed.

Scientific Research Applications

Bis(trimethylsilyl) adipate has several applications in scientific research:

Comparison with Similar Compounds

    Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Commonly used as a silylating agent in analytical chemistry.

    N,O-Bis(trimethylsilyl)acetamide (BSA): Another silylating agent used for protecting functional groups.

Uniqueness: Bis(trimethylsilyl) adipate is unique due to its specific structure, which includes the adipic acid backbone. This structure allows it to be used in applications where other silylating agents may not be suitable, particularly in the synthesis of silyl-protected intermediates and in the modification of lubricants .

Properties

IUPAC Name

bis(trimethylsilyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSOFSBBKDKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066311
Record name Bis(trimethylsilyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18105-31-2
Record name 1,6-Bis(trimethylsilyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18105-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 1,6-bis(trimethylsilyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(trimethylsilyl) ester
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Record name Bis(trimethylsilyl) adipate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) adipate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does bis(trimethylsilyl) adipate contribute to the synthesis of poly(silyl ester)s?

A1: this compound serves as a crucial monomer in the synthesis of poly(silyl ester)s. The research by [] demonstrates that it reacts with various 1,3-dichlorotetrasubstituted disiloxanes through a transsilylation polymerization process. [] This reaction leads to the formation of the desired poly(silyl ester) with the general structure [OCO(CH2)4COOSiR2-O-SiR2]n, where R can be methyl, isopropyl, or phenyl groups. []

Q2: How does the structure of the resulting poly(silyl ester) impact its properties?

A2: The research highlights a key finding: the nature of the R substituent on the silicon atom directly influences the polymer's susceptibility to hydrolysis and alcoholysis. [] This suggests that by carefully selecting different 1,3-dichlorotetrasubstituted disiloxanes (and thus varying the R group), researchers can fine-tune the degradation rates and stability of the resulting poly(silyl ester)s for specific applications.

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